molecular formula C8H6N4 B13657218 3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

Cat. No.: B13657218
M. Wt: 158.16 g/mol
InChI Key: OEOQUCKCDLLSRC-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The presence of a nitrile group at the 5-position and a methyl group at the 3-position further defines its chemical identity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carbonitrile with a suitable pyridine derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes the formation of intermediate compounds, which are then cyclized to yield the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced derivatives with amine or alkyl groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the nitrile group.

Scientific Research Applications

3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s bicyclic structure allows it to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.

    1H-Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.

    3-Methyl-1H-pyrazolo[3,4-b]quinoline: A compound with a quinoline ring fused to the pyrazole ring.

Uniqueness

3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 5-position and the methyl group at the 3-position allows for unique reactivity and interaction with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C8H6N4/c1-5-7-2-6(3-9)10-4-8(7)12-11-5/h2,4H,1H3,(H,11,12)

InChI Key

OEOQUCKCDLLSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N=CC2=NN1)C#N

Origin of Product

United States

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